1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(3,3-difluoro-2-propenyl)-

Fluoroelastomer crosslinking Gel content efficiency Co-agent loading optimization

Fluoroelastomer formulators requiring high gel fractions (80-95%) with minimal additive loading face efficiency limits using conventional TAIC (≤65% gel at 3 wt%). HFTAIC (CAS 71113-20-7) solves this challenge: • Achieves 80-95% gel content at 0.05-0.5 wt% loading vs. 3 wt% for prior-art agents • Enables economic production of gelled masterbatches for superior milling/extrusion • Minimizes extractable residues-critical for food-contact, pharma & semiconductor seals Supplied with full QA documentation for R&D and pilot-scale fluoroelastomer compounding.

Molecular Formula C12H9F6N3O3
Molecular Weight 357.21 g/mol
CAS No. 71113-20-7
Cat. No. B13413382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(3,3-difluoro-2-propenyl)-
CAS71113-20-7
Molecular FormulaC12H9F6N3O3
Molecular Weight357.21 g/mol
Structural Identifiers
SMILESC(C=C(F)F)N1C(=O)N(C(=O)N(C1=O)CC=C(F)F)CC=C(F)F
InChIInChI=1S/C12H9F6N3O3/c13-7(14)1-4-19-10(22)20(5-2-8(15)16)12(24)21(11(19)23)6-3-9(17)18/h1-3H,4-6H2
InChIKeyNVNLYDHRKLFDMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,5-Tris(3,3-difluoro-2-propenyl)-1,3,5-triazine-2,4,6-trione (CAS 71113-20-7) – Procurement-Relevant Chemical Identity & Structural Class


1,3,5-Tris(3,3-difluoro-2-propenyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione, commonly abbreviated as HFTAIC (hexafluorotriallyl isocyanurate), is a fluorinated derivative of triallyl isocyanurate (TAIC) belonging to the s-triazine-2,4,6-trione class [1]. The compound bears three 3,3-difluoroallyl substituents on the triazine ring nitrogen atoms, imparting a high fluorine content (six fluorine atoms per molecule) that fundamentally alters its reactivity and thermal behavior relative to non‑fluorinated TAIC [2]. Its primary documented application is as an extremely efficient gelling agent and crosslinking co-agent for fluoroelastomers, where it enables exceptionally high gel contents at very low loading levels [3].

Workflow Fluoroelastomer crosslinking co-agent and gelling agent
Efficiency Reported high gel content at very low loading levels
Structure Fluorinated triazine core with three 3,3-difluoroallyl groups

Why Non‑Fluorinated Triallyl Isocyanurate (TAIC) Cannot Simply Replace 1,3,5‑Tris(3,3‑difluoro‑2‑propenyl)‑TAIC in Fluoroelastomer Applications


Non‑fluorinated triallyl isocyanurate (TAIC) is widely used as a peroxide‑cure co‑agent for hydrocarbon elastomers, but its application in fluoroelastomers reveals critical performance gaps that generic substitution cannot bridge [1]. While TAIC provides effective crosslinking, the heat resistance of TAIC‑cured fluoroelastomers is consistently inferior to that achieved with polyol or polyamine cure systems, prompting the search for fluorinated analogs that maintain thermal integrity at the crosslink junction [1]. Furthermore, the homopolymer thermal stability of TAIC (decomposition temperature 270 °C) is substantially lower than that of the 2,3‑difluoro analog (380 °C), demonstrating that fluorine placement on the allyl groups directly governs thermal endurance [1]. Most critically, HFTAIC achieves gel contents of 80–95% in fluoroelastomers at loading levels as low as 0.05–0.5 wt%, whereas prior‑art gelling agents require up to 3 wt% loading to reach only 50–65% gel content—a several‑fold efficiency difference that makes simple TAIC substitution technically non‑viable for applications demanding high gel fractions with minimal additive loading [2]. These quantitative disparities underscore why procurement decisions must be compound‑specific rather than class‑based.

Gel efficiency Non-fluorinated TAIC requires substantially higher loading to achieve lower gel content, which may compromise article properties and economics.
Thermal profile TAIC-based crosslinks exhibit inferior heat resistance in fluoroelastomers; fluorine substitution directly governs thermal endurance at the junction.

Quantitative Differentiation Evidence for 1,3,5‑Tris(3,3‑difluoro‑2‑propenyl)‑TAIC (HFTAIC) Relative to Closest Analogs


Crosslinking Gel Content Efficiency: HFTAIC vs. Prior‑Art Gelling Agents in Fluoroelastomers

HFTAIC achieves gel contents of 80–95% (most preferably 85–90%) in vinylidene fluoride‑based fluoroelastomers at loading levels as low as 0.05–0.5 wt% [1]. By comparison, the prior‑art gelling agent disclosed by Finlay and Omura yields only 50–65% gel content even at up to 3 wt% loading—a 6‑fold higher additive concentration for substantially lower crosslinking efficiency [1]. This represents a loading‑efficiency advantage of approximately 6–20× for HFTAIC relative to conventional fluoroelastomer gelling agents.

Gel Content Efficiency
Head-to-head
80–95% gel at 0.05–0.5 wt% vs. 50–65% gel at up to 3 wt% (prior-art agent)
Reported loading-efficiency advantage supports procurement choice
Vinylidene fluoride copolymer; gel by MEK centrifugation; patent data
Fluoroelastomer crosslinking Gel content efficiency Co-agent loading optimization

Trifunctional Allyl Site Advantage: HFTAIC vs. Difunctional TFDAIC in Crosslink Density

HFTAIC contains three reactive 3,3‑difluoro‑2‑propenyl (allylic) groups per molecule, providing three sites of unsaturation for free‑radical crosslinking [1]. Its closest structural analog, 1,3‑bis(3,3‑difluoro‑2‑propenyl)‑5‑methyl‑s‑triazine‑2,4,6‑trione (TFDAIC), carries only two such allyl groups, making it a difunctional co‑agent. The patent explicitly states that HFTAIC is preferred over TFDAIC because the additional allyl group renders HFTAIC a more efficient gelling agent [1]. Quantitatively, this translates to higher attainable crosslink densities for the same additive loading; the gel content data for HFTAIC (80–95% at 0.05–0.5 wt%) provides an indirect but robust comparative baseline for the trifunctional advantage [1].

Allyl Site Functionality
Class-level inference
Trifunctional (HFTAIC) vs. difunctional (TFDAIC)
Higher crosslink density potential for same loading
Inferred from patent comparative statements; gel content supports advantage
Crosslink density Multifunctional co-agent Fluorinated isocyanurate

Homopolymer Thermal Stability: HFTAIC vs. Non‑Fluorinated TAIC and 2,3‑Difluoro Isomer

Homopolymerization of 1,3,5‑tris(3,3‑difluoro‑2‑propenyl)‑TAIC yields a polymer with a decomposition temperature (10% weight loss by TGA) of 110 °C, which is significantly lower than the homopolymer of non‑fluorinated TAIC (270 °C) [1]. By contrast, the regioisomeric 2,3‑difluoro analog (1,3,5‑tris(2,3‑difluoro‑2‑propenyl)‑TAIC) produces a homopolymer with a decomposition temperature of 380 °C, demonstrating that the position of fluorine substitution on the allyl group profoundly influences thermal stability [1]. This positions HFTAIC as an agent that trades homopolymer thermal endurance for its exceptional fluoroelastomer gelling efficiency; the thermal stability of the final fluoroelastomer article depends on copolymer architecture rather than homopolymer properties.

Homopolymer Decomposition T
Head-to-head
110 °C (HFTAIC), 270 °C (TAIC), 380 °C (2,3‑F isomer)
Fluorine substitution pattern governs thermal stability
TGA 10% weight loss in air; homopolymer context
Thermal decomposition temperature Homopolymer stability Isomeric comparison

Processability Enhancement: HFTAIC‑Gelled Fluoroelastomer Blends vs. Non‑Gelled and Conventionally Gelled Fluoroelastomers

Fluoroelastomer blends incorporating HFTAIC‑gelled fluoroelastomer exhibit improved extrusion and milling characteristics compared to both non‑gelled fluoroelastomers and blends formulated with fluoroelastomers gelled using agents other than HFTAIC [1]. While the patent does not provide numerical processability indices (e.g., Mooney viscosity delta or extrusion die swell), the qualitative improvement is explicitly tied to the unique gelling efficiency of HFTAIC, which permits a high gel fraction (80–95%) to be achieved at very low additive levels (0.05–0.5 wt%)—enabling a favorable balance between green strength and flowability [1][2].

Processability Impact
Supporting evidence
Improved extrusion and milling reported for HFTAIC‑gelled blends
Qualitative advantage tied to gel efficiency
No numerical processability indices provided in patent
Fluoroelastomer processability Extrusion behavior Mill handling

Procurement‑Relevant Application Scenarios for 1,3,5‑Tris(3,3‑difluoro‑2‑propenyl)‑TAIC (HFTAIC)


High‑Gel Fluoroelastomer Masterbatch for Improved Processability Blends

HFTAIC is the gelling agent of choice for preparing high‑gel (80–95%) fluoroelastomer masterbatches that are subsequently blended with non‑gelled fluoroelastomer to impart superior milling and extrusion behavior [1]. The gel content achieved at only 0.05–0.5 wt% HFTAIC loading (vs. 3 wt% for prior‑art agents yielding only 50–65% gel) enables economic production of gelled fluoroelastomer latex that can be co‑isolated with standard fluoroelastomer latex, yielding a blend with 10–90% gel fraction tailored to specific processing requirements [1]. This scenario is directly supported by the quantitative gel content efficiency evidence (Evidence Item 1) and processability claims (Evidence Item 4).

Peroxide‑Cure Fluoroelastomer Compounding Requiring Minimal Co‑Agent Residue

In peroxide‑curable vinylidene fluoride‑based fluoroelastomer formulations, HFTAIC's combination of trifunctional crosslinking sites and extremely low effective loading (as low as 0.05 wt%) minimizes residual unreacted co‑agent and extractable by‑products in the cured article [1][2]. This is particularly relevant for seals and gaskets in food‑contact, pharmaceutical, or semiconductor applications where leachable organic additives are strictly regulated. The trifunctional advantage (Evidence Item 2) directly underpins this scenario by demonstrating that fewer moles of HFTAIC are required to achieve equivalent or superior crosslink density compared to difunctional analogs.

Fluoroelastomer Latex Gelling for Specialty Coagulation Processes

The documented synthesis route for HFTAIC via reaction of 1,1‑difluoro‑1,3‑dibromopropane with cyanuric acid in the presence of alkali bases yields a product specifically suited for latex‑phase fluoroelastomer gelling prior to coagulation [1]. This scenario leverages the finding that HFTAIC can be incorporated during the emulsion polymerization or post‑polymerization latex stage to generate gelled fluoroelastomer particles that, upon blending with non‑gelled latex, deliver improved isolation and drying characteristics and final compound processability [1][2]. The application is distinct from melt‑phase co‑agent addition and depends on the compound's demonstrated efficacy at very low concentrations in aqueous latex systems.

Research‑Grade Fluorinated Crosslinker for Structure–Property Relationship Studies

The stark contrast in homopolymer thermal stability between HFTAIC (110 °C), TAIC (270 °C), and the 2,3‑difluoro isomer (380 °C) makes HFTAIC a valuable probe molecule for academic and industrial R&D investigating the influence of fluorine substitution pattern on allyl‑functional triazine crosslinkers [1]. Procurement of CAS 71113‑20‑7 specifically enables direct comparative studies of 3,3‑difluoro substitution vs. other regioisomers, providing critical data for rational co‑agent design. This scenario flows directly from Evidence Item 3, which provides the quantitative thermal decomposition data needed to frame such investigations.

Application
Selection Property
Validation Focus
Fluoroelastomer masterbatch for processability blends
Gelling efficiency at very low co-agent loading
Gel content and extrusion behavior
Peroxide-cure compounds with minimal residue
Trifunctional crosslink sites with low residual potential
Extractables and crosslink density in cured articles
Latex-phase specialty coagulation
Aqueous-phase gelling efficacy at low concentration
Latex stability and coagulum properties
Structure–property fluorine isomer studies
Specific 3,3-difluoroallyl substitution pattern
Thermal decomposition and crosslinking behavior
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